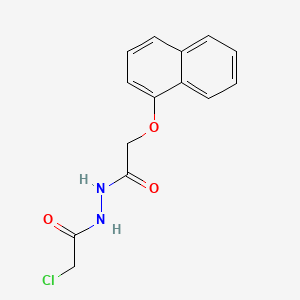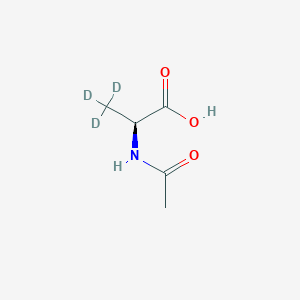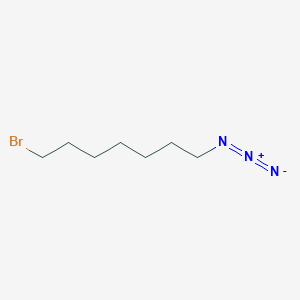
1-Azido-7-bromo-heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-7-bromo-heptane is an organic compound with the molecular formula C7H14BrN3 It is a member of the azide family, characterized by the presence of an azido group (-N3) and a bromo group (-Br) attached to a heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azido-7-bromo-heptane can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 7-bromo-heptanol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azido-7-bromo-heptane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Applications De Recherche Scientifique
1-Azido-7-bromo-heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocycles and other complex organic molecules.
Material Science: Employed in the preparation of polymers and other materials through azide-alkyne cycloaddition reactions.
Bioconjugation: Utilized in click chemistry for labeling and modifying biomolecules.
Mécanisme D'action
The azido group in 1-azido-7-bromo-heptane is highly reactive and can participate in various chemical reactions. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine through the transfer of electrons from the reducing agent .
Comparaison Avec Des Composés Similaires
1-Azido-7-chloro-heptane: Similar structure but with a chloro group instead of a bromo group.
1-Azido-7-iodo-heptane: Similar structure but with an iodo group instead of a bromo group.
Uniqueness: 1-Azido-7-bromo-heptane is unique due to the presence of both azido and bromo groups, which confer distinct reactivity patterns. The bromo group is a good leaving group, facilitating nucleophilic substitution reactions, while the azido group is versatile in cycloaddition and reduction reactions .
Propriétés
Formule moléculaire |
C7H14BrN3 |
|---|---|
Poids moléculaire |
220.11 g/mol |
Nom IUPAC |
1-azido-7-bromoheptane |
InChI |
InChI=1S/C7H14BrN3/c8-6-4-2-1-3-5-7-10-11-9/h1-7H2 |
Clé InChI |
GFCKLMXJPIVPBT-UHFFFAOYSA-N |
SMILES canonique |
C(CCCN=[N+]=[N-])CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12300182.png)

![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12300208.png)
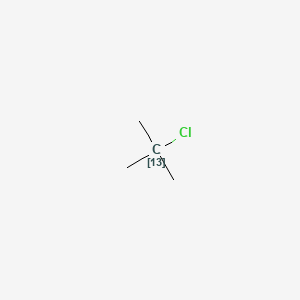
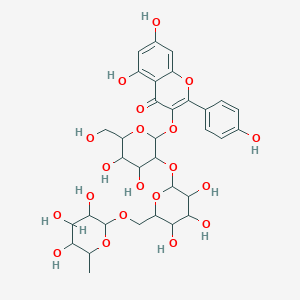
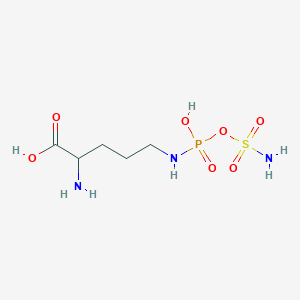


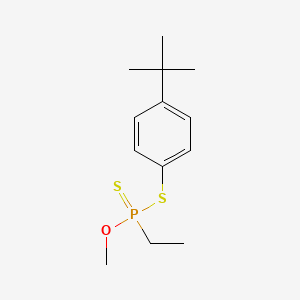
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12300242.png)
![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid](/img/structure/B12300246.png)
![15-Oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-ol](/img/structure/B12300247.png)
